molecular formula C8H18N2 B8715637 N,N,4,4-tetramethylpyrrolidin-3-amine

N,N,4,4-tetramethylpyrrolidin-3-amine

Cat. No. B8715637
M. Wt: 142.24 g/mol
InChI Key: QUNVMLUFUVTPLN-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

To a solution of racemic phenylmethyl 4-(dimethylamino)-3,3-dimethyl-1-pyrrolidinecarboxylate (assumed 0.6565 g, 2.376 mmol) in MeOH was added 10% Pd/C (50% water, 195 mg). The mixture was hydrogenated under balloon pressure for 1 h, and then filtered. The solution was concentrated in vacuo to afford racemic N,N,4,4-tetramethyl-3-pyrrolidinamine (0.3479 g, quantitative yield) as an almost colorless oil. LCMS: (M+H)+: 143.1.
Name
racemic phenylmethyl 4-(dimethylamino)-3,3-dimethyl-1-pyrrolidinecarboxylate
Quantity
0.6565 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
195 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[CH:3]1[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][C:4]1([CH3:19])[CH3:18]>CO.[Pd]>[CH3:1][N:2]([CH3:20])[CH:3]1[C:4]([CH3:19])([CH3:18])[CH2:5][NH:6][CH2:7]1

Inputs

Step One
Name
racemic phenylmethyl 4-(dimethylamino)-3,3-dimethyl-1-pyrrolidinecarboxylate
Quantity
0.6565 g
Type
reactant
Smiles
CN(C1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
195 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1CNCC1(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3479 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.